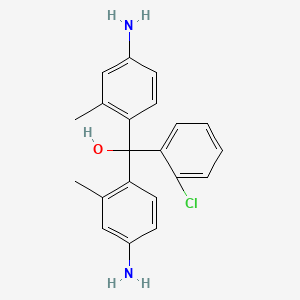
Benzenemethanol, 4-amino-alpha-(4-amino-2-methylphenyl)-alpha-(2-chlorophenyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Diamino-2’‘-chloro-2,2’-dimethyltrityl alcohol is an organic compound with the molecular formula C21H21ClN2O and a molecular weight of 352.9 g/mol. This compound is characterized by the presence of amino groups, a chloro group, and a hydroxyl group attached to a trityl backbone. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diamino-2’‘-chloro-2,2’-dimethyltrityl alcohol typically involves the reaction of 4,4’-diamino-2,2’-dimethyltrityl chloride with a suitable hydroxylating agent under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane or toluene, at a temperature range of 0-25°C. The reaction mixture is then quenched with water and the product is extracted using an organic solvent.
Industrial Production Methods
Industrial production of 4,4’-Diamino-2’‘-chloro-2,2’-dimethyltrityl alcohol follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4,4’-Diamino-2’‘-chloro-2,2’-dimethyltrityl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products Formed
Oxidation: Formation of trityl ketones or aldehydes.
Reduction: Formation of trityl amines.
Substitution: Formation of trityl ethers or alcohols.
Scientific Research Applications
4,4’-Diamino-2’‘-chloro-2,2’-dimethyltrityl alcohol is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4,4’-Diamino-2’‘-chloro-2,2’-dimethyltrityl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites of enzymes, while the chloro and hydroxyl groups can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Diamino-2,2’-dimethyltrityl alcohol: Lacks the chloro group, resulting in different reactivity and applications.
4,4’-Diamino-2’‘-bromo-2,2’-dimethyltrityl alcohol: Contains a bromo group instead of a chloro group, leading to variations in chemical behavior.
4,4’-Diamino-2’‘-fluoro-2,2’-dimethyltrityl alcohol: Contains a fluoro group, which affects its reactivity and interactions.
Uniqueness
4,4’-Diamino-2’‘-chloro-2,2’-dimethyltrityl alcohol is unique due to the presence of both amino and chloro groups, which provide a versatile platform for various chemical modifications. This compound’s unique structure allows it to participate in a wide range of chemical reactions, making it valuable in multiple scientific and industrial applications .
Properties
CAS No. |
65122-41-0 |
|---|---|
Molecular Formula |
C21H21ClN2O |
Molecular Weight |
352.9 g/mol |
IUPAC Name |
bis(4-amino-2-methylphenyl)-(2-chlorophenyl)methanol |
InChI |
InChI=1S/C21H21ClN2O/c1-13-11-15(23)7-9-17(13)21(25,19-5-3-4-6-20(19)22)18-10-8-16(24)12-14(18)2/h3-12,25H,23-24H2,1-2H3 |
InChI Key |
PBRNBXVTBUODFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(C2=C(C=C(C=C2)N)C)(C3=CC=CC=C3Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















